

# solubility of 9-(4-Iodophenyl)-9H-carbazole in organic solvents

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## Compound of Interest

Compound Name: 9-(4-Iodophenyl)-9H-carbazole

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An In-Depth Technical Guide to the Solubility of **9-(4-Iodophenyl)-9H-carbazole** in Organic Solvents

## Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive analysis of the solubility of **9-(4-Iodophenyl)-9H-carbazole**, a significant compound in the fields of organic electronics, materials science, and pharmaceutical research. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a robust framework for understanding, predicting, and experimentally determining its solubility in common organic solvents. By leveraging data from structurally analogous compounds and established physicochemical principles, this document serves as an essential resource for researchers, scientists, and drug development professionals. It details the theoretical underpinnings of solubility, provides a detailed protocol for its experimental determination, and offers insights into the practical application of this knowledge in a laboratory setting.

## Introduction to 9-(4-Iodophenyl)-9H-carbazole

**9-(4-Iodophenyl)-9H-carbazole** (CAS No. 57103-15-8) is a substituted aromatic heterocyclic compound with a molecular formula of  $C_{18}H_{12}IN$  and a molecular weight of approximately 369.21 g/mol. [\[1\]](#)[\[2\]](#) It typically appears as a white to light yellow crystalline powder and has a

melting point in the range of 138-142 °C.[1][3] The structure consists of a planar carbazole moiety linked to an iodophenyl group at the 9-position (the nitrogen atom).

The unique electronic and photophysical properties of **9-(4-Iodophenyl)-9H-carbazole**, stemming from the combination of the electron-rich carbazole core and the halogenated phenyl ring, make it a valuable building block in several advanced applications.[1] It is utilized in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors.[1] Furthermore, it serves as a reactant in the synthesis of more complex molecules, such as copper bisphosphine triazolylpyridine complexes.[4] A thorough understanding of its solubility is paramount for optimizing its synthesis, purification, and formulation in these applications.

## Theoretical Framework for Solubility

The solubility of a solid organic compound in a liquid solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a strong predictive foundation.[5]

- Molecular Structure and Polarity: **9-(4-Iodophenyl)-9H-carbazole** possesses a large, rigid, and predominantly non-polar aromatic structure. The carbazole unit itself is non-polar, and the attached iodophenyl group contributes to this character. The nitrogen atom's lone pair of electrons is delocalized within the aromatic system, resulting in a low topological polar surface area (4.9 Å<sup>2</sup>).[2] The molecule lacks hydrogen bond donor capabilities and has minimal hydrogen bond acceptor sites.[2]
- Solute-Solvent Interactions: Based on its structure, **9-(4-Iodophenyl)-9H-carbazole** is expected to be more soluble in non-polar or moderately polar organic solvents where van der Waals forces and π-π stacking interactions can be established between the solute and solvent molecules. In highly polar solvents, particularly protic solvents like water and short-chain alcohols, the strong solvent-solvent interactions (e.g., hydrogen bonding) are difficult for the non-polar solute to overcome, leading to poor solubility.[5][6]

## Predicted Solubility Profile

While specific quantitative data is scarce, with one source noting its solubility in toluene, a qualitative and predictive solubility profile can be constructed based on the behavior of the

structurally similar compound, 9-Phenylcarbazole.[3][7] 9-Phenylcarbazole exhibits significantly higher solubility in chlorinated solvents and ethers compared to alcohols and alkanes.[7] A similar trend is anticipated for **9-(4-Iodophenyl)-9H-carbazole**.

Table 1: Predicted Qualitative Solubility of **9-(4-Iodophenyl)-9H-carbazole** in Common Organic Solvents

Solvent Class	Solvent	Predicted Solubility	Rationale
Aromatic Hydrocarbons	Toluene, Benzene, Xylene	High	"Like dissolves like"; strong potential for $\pi$ - $\pi$ stacking and dispersion forces.
Halogenated Solvents	Dichloromethane (DCM), Chloroform	High	Good balance of polarity and ability to engage in dispersion forces with the large aromatic system.
Ethers	Tetrahydrofuran (THF), 1,4-Dioxane	High to Moderate	Moderately polar aprotic solvents that can effectively solvate the large organic molecule.
Ketones	Acetone, Methyl Ethyl Ketone	Moderate	Moderately polar aprotic solvents; solubility may be lower than in aromatic or halogenated solvents.
Esters	Ethyl Acetate	Moderate	Offers a balance of polarity; crystallization from this solvent suggests moderate solubility at elevated temperatures for similar compounds. <sup>[8]</sup>
Aprotic Polar Solvents	Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)	Moderate to Low	High polarity may not be optimal, but the absence of hydrogen bonding donors can facilitate dissolution better than protic

			solvents. DMF is known to have high solubility for carbazole due to hydrogen bonding with the N-H proton, a feature absent in the 9-substituted target compound.[9]
Alcohols	Methanol, Ethanol, Isopropanol	Low	Strong hydrogen bonding network of the solvent makes it difficult for the non-polar solute to dissolve.
Non-polar Aliphatic	Hexane, Cyclohexane	Low	While non-polar, the intermolecular forces may not be strong enough to overcome the solute-solute interactions of the crystalline solid.
Aqueous Solvents	Water	Insoluble	The large, non-polar, hydrophobic structure is incompatible with the highly polar, hydrogen-bonded network of water.[6]

## Experimental Determination of Solubility

The "gold standard" for determining the equilibrium solubility of a solid compound is the isothermal saturation or "shake-flask" method.[8] This protocol provides a reliable means to obtain thermodynamic solubility data.

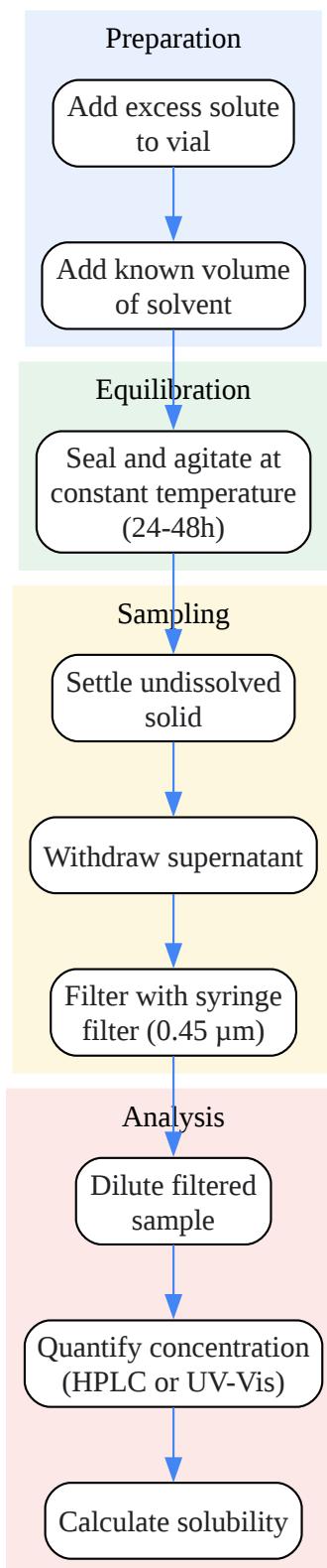
## Required Materials and Equipment

- **9-(4-Iodophenyl)-9H-carbazole** (high purity)
- Selected organic solvents (analytical grade)
- Glass vials with screw caps
- Shaking incubator or constant temperature water bath
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

## Experimental Protocol

- Preparation of Saturated Solution:
  - Add an excess amount of solid **9-(4-Iodophenyl)-9H-carbazole** to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
  - Add a known volume of the desired solvent to the vial.
  - Seal the vial tightly to prevent solvent evaporation.
- Equilibration:
  - Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
  - Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved states is reached.
- Sample Collection and Preparation:

- After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for several hours to permit the undissolved solid to settle.
- Carefully withdraw a sample of the clear supernatant using a syringe.
- Immediately filter the sample through a syringe filter into a pre-weighed container to remove any microscopic solid particles. This step is critical to prevent overestimation of solubility.<sup>[7]</sup>
- Quantitative Analysis:
  - Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
  - Quantify the concentration of **9-(4-Iodophenyl)-9H-carbazole** in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve constructed from standard solutions of known concentrations is essential for accurate quantification.
- Data Calculation:
  - Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.
  - Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.



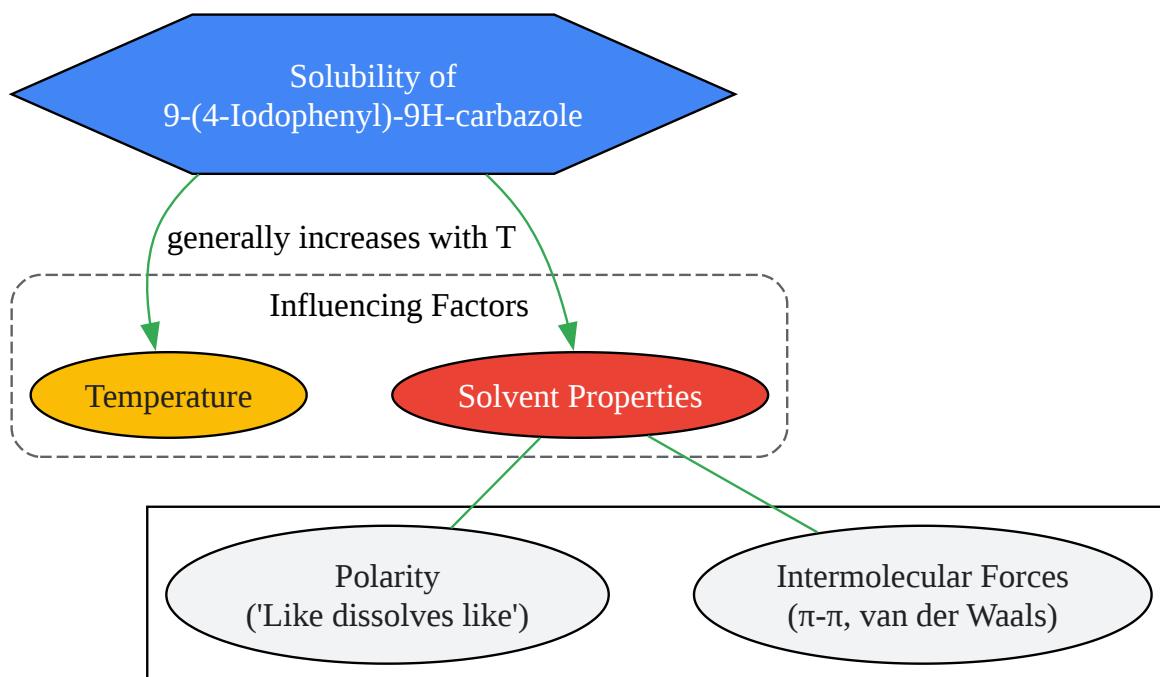
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Caption: Experimental workflow for shake-flask solubility determination.

# Factors Influencing Solubility

Several factors can influence the solubility of **9-(4-Iodophenyl)-9H-carbazole**. Understanding these allows for better control over experimental processes.

- Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.<sup>[5]</sup> This is because the additional thermal energy helps to overcome the lattice energy of the crystal and the solvent-solvent intermolecular forces.<sup>[10]</sup> Therefore, it is expected that the solubility of **9-(4-Iodophenyl)-9H-carbazole** will be significantly higher in most organic solvents at elevated temperatures. This property is often exploited during recrystallization for purification.<sup>[11]</sup>
- Solvent Polarity: As detailed in Section 3, the polarity of the solvent is a critical determinant. A solvent that closely matches the non-polar, aromatic nature of the solute will be most effective.
- Pressure: For solid-liquid systems, the effect of pressure on solubility is generally negligible under standard laboratory conditions.<sup>[5]</sup>



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Caption: Key factors influencing the solubility of organic compounds.

## Conclusion

While quantitative solubility data for **9-(4-Iodophenyl)-9H-carbazole** is not readily available, a comprehensive understanding of its physicochemical properties and the principles of solubility allows for strong predictions of its behavior in various organic solvents. It is anticipated to exhibit high solubility in aromatic and halogenated solvents, moderate solubility in ethers and ketones, and low solubility in alcohols and aliphatic hydrocarbons. For precise quantitative data, the isothermal shake-flask method is the recommended experimental protocol. This guide provides the theoretical foundation and practical methodology for researchers to confidently work with and characterize the solubility of **9-(4-Iodophenyl)-9H-carbazole**, enabling its effective use in the advancement of materials science and organic electronics.

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